4-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a tert-butyl ester-protected piperidine derivative featuring a cyclopropyl-carboxymethylamino side chain. Its structural complexity makes it a candidate for pharmaceutical intermediates, particularly in targeting enzymes or receptors sensitive to cyclic amines and carboxylic acid derivatives .
Properties
IUPAC Name |
2-[cyclopropyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)17-8-6-12(7-9-17)10-18(11-14(19)20)13-4-5-13/h12-13H,4-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQFKIHYQADFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic molecule featuring a piperidine ring, a carboxymethyl group, and a tert-butyl ester moiety. Its unique structure suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 346.42 g/mol. The presence of both carboxylic acid and amine functionalities allows for various chemical reactivities and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O4 |
| Molecular Weight | 346.42 g/mol |
| CAS Number | 1353957-45-5 |
| Structural Features | Piperidine ring, carboxymethyl group, tert-butyl ester |
Pharmacological Potential
Preliminary studies indicate that compounds with similar piperidine structures may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. The binding affinities and specific interactions of This compound are currently under investigation to elucidate its potential therapeutic roles.
- Neurotransmitter Receptor Interaction : The piperidine ring is known to interact with various neurotransmitter systems, suggesting that this compound could have implications in neuropharmacology.
- Enzyme Inhibition : The carboxymethyl and amine functionalities may allow the compound to act as an enzyme inhibitor, potentially affecting metabolic pathways.
Case Studies and Research Findings
Recent studies have focused on the biological activity of structurally related compounds, providing insights into the potential effects of This compound .
- A study on similar piperidine derivatives demonstrated antiviral properties against influenza virus, indicating that modifications in the piperidine structure can lead to significant biological activity .
- Another research highlighted the importance of structural features in determining the selectivity and potency of piperidine-based compounds against specific biological targets .
While the exact mechanism of action for This compound remains to be fully characterized, it is hypothesized that:
- The compound may act through competitive inhibition at neurotransmitter receptors.
- The interactions with key enzymes may modulate metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Isomers and Positional Variants
- 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (): Key Difference: The carboxymethyl-cyclopropylamino group is attached to the piperidine ring at position 3 instead of 3. Implications: Positional isomerism can alter steric hindrance and electronic effects, impacting binding affinity to biological targets.
Substituent Variations on the Cyclopropyl Group
- 4-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester (): Key Difference: Replaces the carboxymethyl group with a 2-amino-acetyl substituent. This modification may shift bioactivity profiles compared to the carboxymethyl variant .
- 4-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-Methyl}-piperidine-1-carboxylic acid tert-butyl ester (): Key Difference: Features a chiral (S)-2-aminopropionyl group instead of carboxymethyl. Implications: Stereochemistry influences target selectivity. The propionyl group may improve metabolic stability compared to the carboxymethyl group, which is prone to hydrolysis .
Ester Group Modifications
- Benzyl Ester Analogs (): Example: 4-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester. Key Difference: Substitutes tert-butyl ester with benzyl ester. Implications: Benzyl esters are more labile under hydrogenolytic conditions, enabling controlled deprotection. However, tert-butyl esters offer superior stability in acidic environments, making them preferable for prolonged storage .
Thermal and Chemical Stability
- Thermal Decomposition ():
- Tert-butyl esters in polymer films (e.g., MA20 and A20) decompose via thermolysis, releasing isobutylene. Activation energies for MA20 (125 kJ/mol) and A20 (116 kJ/mol) suggest structural variations influence stability. The carboxymethyl group in the target compound may further alter decomposition kinetics compared to simpler esters .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
